1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a sulfone-containing tetrahydrothiophene ring at the 1-position, methyl groups at the 3- and 5-positions of the pyrazole core, and a branched N-(4-phenylbutan-2-yl) carboxamide substituent at the 4-position.
Properties
Molecular Formula |
C20H27N3O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H27N3O3S/c1-14(9-10-17-7-5-4-6-8-17)21-20(24)19-15(2)22-23(16(19)3)18-11-12-27(25,26)13-18/h4-8,14,18H,9-13H2,1-3H3,(H,21,24) |
InChI Key |
SQGRJJZRBDBCBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources.
Sulfone Group Addition: Oxidation of the thiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid introduces the sulfone group.
Carboxamide Formation: The final step involves the reaction of the pyrazole derivative with an appropriate amine (4-phenylbutan-2-amine) under coupling conditions using agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones with additional functional groups.
Reduction Products: Thiophene derivatives with reduced sulfur groups.
Substitution Products: Pyrazole derivatives with various substituents.
Scientific Research Applications
Chemistry
This compound is studied for its unique structural properties and reactivity, making it a candidate for developing new materials and catalysts.
Biology
In biological research, it may be explored for its potential as a bioactive molecule, interacting with specific enzymes or receptors.
Medicine
The compound’s structure suggests potential pharmacological applications, such as anti-inflammatory or anticancer agents, due to its ability to interact with biological targets.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The sulfone and carboxamide groups are likely involved in hydrogen bonding and electrostatic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Pyrazole Derivatives
Physicochemical and Pharmacokinetic Insights
- However, the branched phenylbutan-2-yl group introduces lipophilicity, balancing logP values for membrane penetration .
- Stability : Carboxamide derivatives (target compound) are more hydrolytically stable than carbaldehydes () or ester-containing analogs, favoring oral bioavailability .
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.5 g/mol. The structure features a pyrazole ring substituted with a tetrahydrothiophene moiety and a phenylbutanamide group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O4S |
| Molecular Weight | 417.5 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and the introduction of various substituents. The synthetic route may include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of Functional Groups : Employing electrophilic substitution reactions to add the tetrahydrothiophene moiety.
- Final Modifications : Achieving the desired carboxamide functionality through acylation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this pyrazole derivative exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can demonstrate activity against various bacterial strains and fungi.
- Case Study : A related study reported that pyrazole derivatives exhibited antifungal activity against Candida albicans with inhibition rates exceeding 70% at certain concentrations .
Insecticidal Activity
The compound's structural features suggest potential insecticidal properties. Preliminary bioassays have shown that related compounds in this class can effectively target agricultural pests.
- Example : A study on benzamide derivatives reported insecticidal activities against Mythimna separate and Helicoverpa armigera, indicating potential applications in pest control .
The biological activity of this compound may be attributed to its ability to modulate specific biological pathways. Pyrazole derivatives are known to interact with various receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : Some studies suggest that pyrazole compounds can act as modulators of GPCRs, which are crucial for neuronal signaling and cardiovascular functions.
- Enzyme Inhibition : The presence of the dioxidotetrahydrothiophene moiety may enhance the compound's ability to inhibit enzymes involved in metabolic pathways.
Toxicological Studies
Toxicological assessments are critical for evaluating the safety profile of new compounds. Studies have indicated that certain pyrazoles exhibit low toxicity in mammalian models while maintaining efficacy against target pathogens.
- Zebrafish Model : A toxicity test using zebrafish embryos revealed an LC50 value indicating moderate toxicity, suggesting further optimization is needed for safe application .
Potential Applications
Given its diverse biological activities, this compound has potential applications in various fields:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting microbial infections or cancer.
- Agricultural Chemistry : As an insecticide or fungicide to protect crops from pests and diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
